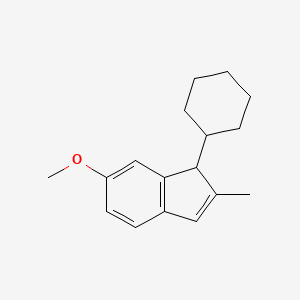

1-Cyclohexyl-6-methoxy-2-methyl-1H-indene

Description

Structure

3D Structure

Properties

CAS No. |

646507-70-2 |

|---|---|

Molecular Formula |

C17H22O |

Molecular Weight |

242.36 g/mol |

IUPAC Name |

1-cyclohexyl-6-methoxy-2-methyl-1H-indene |

InChI |

InChI=1S/C17H22O/c1-12-10-14-8-9-15(18-2)11-16(14)17(12)13-6-4-3-5-7-13/h8-11,13,17H,3-7H2,1-2H3 |

InChI Key |

ZWNRHFNAKUMMIB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C1C3CCCCC3)C=C(C=C2)OC |

Origin of Product |

United States |

Structural Elucidation and Analytical Characterization of 1 Cyclohexyl 6 Methoxy 2 Methyl 1h Indene and Analogs

Spectroscopic Analysis

Spectroscopic methods are at the forefront of chemical characterization, providing detailed information about the molecular structure, functional groups, and electronic environment of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR, DEPT, COSY, HSQC, HMBC)

For 1-Cyclohexyl-6-methoxy-2-methyl-1H-indene, one would expect to see distinct signals for the cyclohexyl group, the methoxy (B1213986) group, the methyl group on the indene (B144670) ring, and the protons of the indene core itself. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be essential to definitively assign all proton and carbon signals and to establish the connectivity between the different structural motifs.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (ppm) |

|---|---|

| Cyclohexyl Protons | 1.0 - 2.0 |

| Methyl Protons (on indene) | ~2.0 |

| Methoxy Protons | ~3.8 |

| Indene Aromatic Protons | 6.5 - 7.5 |

| Indene Olefinic Proton | ~6.5 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Cyclohexyl Carbons | 25 - 45 |

| Methyl Carbon (on indene) | ~15 |

| Methoxy Carbon | ~55 |

| Indene Aromatic Carbons | 110 - 145 |

| Indene Olefinic Carbons | 120 - 140 |

Mass Spectrometry (MS, HRMS, LC/MS, GC-MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula of C₁₇H₂₂O. The fragmentation pattern observed in the mass spectrum would offer valuable structural information. For example, the mass spectrum of 1-methoxycyclohexane shows a molecular ion peak and characteristic fragment ions resulting from the loss of a methyl group or other parts of the cyclohexane (B81311) ring. nist.gov

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₁₇H₂₂O |

| Molecular Weight | 242.36 g/mol |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the alkyl and aromatic groups, C=C stretching of the aromatic and olefinic parts of the indene ring, and C-O stretching of the methoxy ether group.

Table 4: Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C Stretch (Aromatic/Olefinic) | 1450 - 1650 |

Chromatographic Techniques (HPLC, TLC, GC-MS)

Chromatographic techniques are essential for the separation and purification of compounds, as well as for assessing their purity. Thin-layer chromatography (TLC) is often used to monitor the progress of chemical reactions. researchgate.net For the purification of indene derivatives, column chromatography is a common method. nih.gov High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the analysis of complex mixtures and for the determination of the purity of a synthesized compound. The choice of the chromatographic method and conditions would depend on the polarity and volatility of the specific indene derivative.

X-ray Crystallography of Indene Derivatives

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms in the crystal lattice. While no specific X-ray crystal structure for this compound has been reported, the crystallographic analysis of other indene derivatives has been instrumental in confirming their structures. For example, the X-ray structure of an indenyl-rhodium complex has been determined, providing valuable insights into the bonding and conformation of the indene ligand. psu.edu Obtaining single crystals of sufficient quality is a prerequisite for X-ray crystallographic analysis and can often be a challenging step in the characterization process.

Computational Chemistry and Theoretical Studies on 1 Cyclohexyl 6 Methoxy 2 Methyl 1h Indene

Quantum Chemical Calculations (e.g., DFT, HF methods for geometric features, bond lengths, angles)

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental in predicting the electronic structure and geometry of molecules. For 1-Cyclohexyl-6-methoxy-2-methyl-1H-indene, these calculations can provide precise information on bond lengths, bond angles, and dihedral angles, which define its three-dimensional shape.

DFT methods, in particular, are widely used for their balance of accuracy and computational cost. They can be employed to optimize the molecular geometry, determining the most stable conformation of the cyclohexyl ring relative to the indene (B144670) core and the orientation of the methoxy (B1213986) and methyl substituents. These calculations can also elucidate the electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity.

Table 1: Representative Theoretical Bond Lengths and Angles for a Substituted Indene Core (Illustrative)

| Parameter | Typical Calculated Value (DFT) |

| C1-C2 Bond Length | ~1.50 Å |

| C2-C3 Bond Length | ~1.38 Å |

| C3a-C7a Bond Length | ~1.45 Å |

| C1-C7a-C7 Bond Angle | ~108° |

| C2-C3-C3a Bond Angle | ~112° |

Note: These are illustrative values for a generic substituted indene core and would vary for the specific compound .

Molecular Modeling and Docking Studies for Receptor Interactions

Molecular modeling and docking are computational techniques used to predict how a molecule, such as this compound, might interact with a biological target, typically a protein receptor. nih.gov These studies are crucial in drug discovery for identifying potential lead compounds and understanding their mechanism of action at a molecular level.

The process involves creating a three-dimensional model of the ligand (this compound) and the receptor. Docking algorithms then predict the preferred orientation of the ligand when it binds to the receptor's active site, as well as the binding affinity. nih.gov The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

Pharmacophore Elucidation for Indene-Based Ligands

A pharmacophore is an abstract description of the essential molecular features that are necessary for a molecule to have a specific biological activity. nih.govnih.gov For a series of indene-based ligands, pharmacophore elucidation involves identifying the common structural motifs and their spatial arrangement that are responsible for their interaction with a biological target. nih.gov

This process typically involves aligning a set of active compounds and identifying common features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. youtube.com For indene-based ligands, a pharmacophore model might include a hydrophobic feature corresponding to the indene core, another hydrophobic feature for the cyclohexyl group, and a potential hydrogen bond acceptor for the methoxy group.

Once a pharmacophore model is developed, it can be used to screen large databases of chemical compounds to identify new molecules that match the model and are therefore likely to have similar biological activity. nih.gov This is a powerful tool in drug discovery for identifying novel chemical scaffolds.

Mechanistic Investigations of Indene Formation Reactions (e.g., Metallo-radical Catalysis, Carbene Insertion)

The synthesis of substituted indenes can be achieved through various chemical reactions, and computational studies play a vital role in elucidating the mechanisms of these transformations. For instance, the formation of indenes via metallo-radical catalysis has been investigated using computational methods. acs.org These studies have revealed a stepwise process that can involve the formation of a metal-carbene radical intermediate, followed by a radical ring-closure to form the indene ring system. acs.org

Another important reaction for indene synthesis is carbene insertion. rsc.org Computational investigations of these reactions can map out the entire reaction pathway, identifying transition states and intermediates. This allows for a detailed understanding of the reaction mechanism and the factors that control its efficiency and selectivity. For example, DFT calculations can be used to determine the activation energies for different possible pathways, helping to explain why a particular product is formed. rsc.orgrochester.edu

Analysis of Substituent Effects on Chemical Reactivity and Stereoselectivity

The substituents on the indene ring, namely the cyclohexyl, methoxy, and methyl groups in this compound, have a significant impact on the molecule's chemical reactivity and the stereoselectivity of its reactions. nih.gov Computational methods can be used to systematically study these effects.

The electronic effects of the substituents can be quantified by calculating parameters such as their Hammett constants. nih.gov The methoxy group, being an electron-donating group, would be expected to increase the electron density of the indene ring, potentially influencing its reactivity in electrophilic aromatic substitution reactions. The cyclohexyl and methyl groups are generally considered to be weakly electron-donating.

The steric effects of the substituents are also crucial, particularly in determining the stereoselectivity of reactions. The bulky cyclohexyl group at the 1-position can direct incoming reagents to the opposite face of the indene ring, leading to the preferential formation of one stereoisomer over another. Computational modeling can be used to predict the transition state energies for different stereochemical outcomes, providing a rationale for the observed selectivity. rsc.org

Table 2: Predicted Electronic and Steric Effects of Substituents on the Indene Core

| Substituent | Position | Electronic Effect | Steric Effect |

| Cyclohexyl | 1 | Weakly electron-donating | High |

| Methoxy | 6 | Electron-donating | Moderate |

| Methyl | 2 | Weakly electron-donating | Low |

Pharmacological Research and Biological Activities of Indene Compounds

Receptor Agonism/Antagonism

The ability of indene-related structures to bind to and modulate the activity of various receptors is a significant area of drug discovery research. These interactions can lead to a range of physiological responses, making these compounds valuable tools for understanding receptor function and potential therapeutic agents.

Dopamine (B1211576) D2-like Receptor Agonism of Methoxy-Substituted Indene (B144670) Derivatives

Research into the direct agonism of methoxy-substituted indene derivatives at dopamine D2-like receptors is limited in publicly available literature. However, studies on structurally related indole (B1671886) compounds provide insights into how these heterocyclic scaffolds can interact with dopamine receptors. For instance, a series of 3-[[(4-Aryl-1-piperazinyl)alkyl]cyclohexyl]-1H-indoles has been synthesized and evaluated for their ability to bind to the dopamine D2 receptor. nih.gov

In these studies, the cyclohexyl spacer was found to be a key feature for activity. nih.gov Specifically, the compound trans-2-[[4-(1H-3-indolyl)cyclohexyl]ethyl]-4-(2-pyridinyl)piperazine was identified as a partial agonist of dopamine D2 receptors in vitro. nih.gov This compound demonstrated the ability to decrease dopamine synthesis and release, suggesting potential applications as an antipsychotic agent. nih.gov These findings highlight that while direct evidence for methoxy-substituted indenes is scarce, the broader class of indole derivatives with cyclic spacers shows significant potential for modulating D2 receptor activity. nih.gov

Melatonin (B1676174) MT2 Receptor Agonism and Selectivity of Cyclohexylmethyl-Indene Scaffolds

There is currently a lack of specific research identifying cyclohexylmethyl-indene scaffolds as agonists for the melatonin MT2 receptor in the available scientific literature. The research on selective MT2 receptor agonists has largely focused on other chemical structures. For example, the compound IIK-7 is a known MT2 agonist that has been studied for its potential in promoting sleep and alleviating neuropathic pain. nih.gov The development of selective ligands for melatonin receptors is an active area of research, as activation of MT2 receptors is thought to be involved in regulating sleep and circadian rhythms. nih.gov While various scaffolds are being explored, the specific contribution of cyclohexylmethyl-indene structures remains an area for future investigation.

Formyl-Peptide Receptor (FPR) Agonism of Related Indole/Indene Analogs

The formyl-peptide receptors (FPRs) are a family of G protein-coupled receptors involved in inflammatory responses. nih.govnih.gov A review of the current scientific literature indicates that while there is extensive research into FPR agonists, there is no specific mention of indole or indene analogs being investigated for this activity. nih.govnih.govmonash.edumdpi.com The development of FPR agonists has centered on other chemical classes, such as pyridinone derivatives, which have shown potential in animal models of rheumatoid arthritis. mdpi.com The exploration of indole and indene scaffolds as potential FPR agonists is a yet-to-be-explored area of research.

Human Somatostatin (B550006) Receptor Subtype 2 (sst2) Agonism of Spiro[1H-indene-1,4'-piperidine] Derivatives

A significant breakthrough in the development of non-peptide agonists for the human somatostatin receptor subtype 2 (sst2) has been the discovery of spiro[1H-indene-1,4'-piperidine] derivatives. Somatostatin is a peptide that modulates various physiological processes, and its agonists have potential therapeutic applications in conditions like acromegaly and certain cancers.

Researchers identified a lead compound from which a series of spiro[1H-indene-1,4'-piperidine] derivatives were developed. A key finding was that introducing ring restrictions in the side chain could enhance potency. The use of 1,3-bis(aminomethyl)cyclohexane as a spacer was particularly effective. The compound L-054,264, a bis(aminomethyl)cyclohexane analog, demonstrated low nanomolar binding to human sst2, functional potency, and over 1000-fold selectivity against other somatostatin receptor subtypes. This was the first report of a potent and selective small-molecule sst2 agonist.

Below is a data table summarizing the binding affinities of selected spiro[1H-indene-1,4'-piperidine] derivatives for the human sst2 receptor.

| Compound | Structure | hsst2 IC50 (nM) |

| 2a (L-054,264) | 2(R)-[(spiro[1H-indene-1,4'-piperidin]-1'-ylcarbonyl)amino]-N-[3(S)-aminomethyl-1(R)-cyclohexylmethyl]-3-(1H-indol-3-yl)propanamide | 2.3 |

| 2j | Isomeric mixture with a 1,3-bis(aminomethyl)cyclohexane spacer | 1.8 |

| 2f | Linear chain analog | 18 |

Enzyme Inhibition

The inhibition of specific enzymes is another important mechanism through which indene-related compounds can exert their pharmacological effects. This is particularly relevant in the context of diseases where enzyme overactivity plays a pathological role.

Human Neuronal Nitric Oxide Synthase (nNOS) Inhibition by Indoline (B122111) Derivatives

While the prompt specifically requests information on indoline derivatives, the bulk of the available research focuses on the closely related indole derivatives as inhibitors of human neuronal nitric oxide synthase (nNOS). Nitric oxide (NO) is a signaling molecule produced by three different NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). nih.gov Overproduction of NO by nNOS is implicated in various neurological disorders, making selective nNOS inhibitors a desirable therapeutic goal. nih.gov

A series of 1,6-disubstituted indole derivatives have been designed and synthesized as potent and selective nNOS inhibitors. nih.gov The design strategy involved an indole core with a basic amine side chain at the 1-position to achieve isoform selectivity. nih.gov It was found that bulkier side chains generally increased selectivity for nNOS over the other isoforms. nih.gov For example, compound (S)-8 from this series showed 120-fold and 360-fold selectivity for nNOS over eNOS and iNOS, respectively. nih.gov

Further studies on 3,5-disubstituted indole derivatives also identified potent and selective nNOS inhibitors. nih.gov In this series, various guanidine (B92328) isosteric groups were explored at the 5-position while a basic amine side chain was kept at the 3-position. nih.gov Compounds with 2-thiophene amidine and 2-furanyl amidine groups showed enhanced activity for human nNOS with good selectivity over eNOS and iNOS. nih.gov

The following table presents data on the inhibitory activity and selectivity of selected indole derivatives against human NOS isoforms.

| Compound | nNOS IC50 (µM) | Selectivity (nNOS vs eNOS) | Selectivity (nNOS vs iNOS) |

| (S)-8 | 0.15 | 120-fold | 360-fold |

| Compound 22 | 0.047 | 68-fold | >212-fold |

| Compound 7 | 0.05 | >100-fold | >100-fold |

| Compound 8 | 0.04 | >125-fold | >125-fold |

Protein Tyrosine Phosphatase (PTPRD, PTPRS) Inhibition by Illudalic Acid Analogs with Cyclopentyl Methoxy (B1213986) Substituents

Research into the inhibition of protein tyrosine phosphatases (PTPs), particularly the receptor type protein tyrosine phosphatase D (PTPRD), has identified promising therapeutic candidates for conditions like addiction. nih.govnih.gov The lead compound in this area, 7-butoxy illudalic acid analog 1 (7-BIA), has been a focal point of these studies. nih.govarizona.edu

Structure-activity relationship (SAR) studies on nearly 70 analogs of 7-BIA have been conducted to enhance potency and selectivity. nih.govnih.gov While modifications to other parts of the illudalic acid scaffold did not yield potent PTPRD inhibitors, substitutions at the 7-position proved fruitful. nih.govresearchgate.net Ten analogs with substitutions at this position demonstrated greater potency for PTPRD inhibition than the original 7-BIA compound. nih.govnih.gov

Among these, a 7-position cyclopentyl methoxy substituted analog, designated NHB1109, emerged as a particularly promising candidate for further development. nih.govnih.gov In silico design studies contributed to the development of this novel analog. nih.gov NHB1109 exhibits potent inhibition of both PTPRD and the related phosphatase PTPRS, with potencies in the range of 600–700 nM. nih.govresearchgate.net Furthermore, it shows improved selectivity against other phosphatases such as PTPRF, PTPRJ, and PTPN1/PTP1B, at which the parent compound 7-BIA also shows activity. nih.govnih.gov

NHB1109 has demonstrated significant oral bioavailability and was well-tolerated in mice at oral doses up to 200 mg/kg. nih.govnih.gov Higher doses, however, led to some adverse effects without causing clear organ histopathology. nih.gov These findings position NHB1109 as a strong candidate for in vivo studies in addiction models and potential human therapeutic use to mitigate the rewarding effects of addictive substances. nih.gov

| Compound | Target | Activity (nM) | Key Findings |

|---|---|---|---|

| 7-butoxy illudalic acid analog 1 (7-BIA) | PTPRD | Lead Compound | Inhibits PTPRD, PTPRS, PTPRF, PTPRJ, PTPN1/PTP1B. nih.govnih.gov |

| NHB1109 (7-cyclopentyl methoxy analog) | PTPRD, PTPRS | 600-700 | Improved potency and selectivity compared to 7-BIA; orally bioavailable. nih.govnih.govresearchgate.net |

Antitubercular Activity of Methoxy-Indene Derivatives against Mycobacterium tuberculosis Strains

The search for novel antitubercular agents is critical due to the rise of multidrug-resistant (MDR) strains of Mycobacterium tuberculosis (MTB). plos.orgnih.govnih.gov Indole and indolizine (B1195054) derivatives, which are structurally related to indenes, have shown promise in this area. nih.gov Specifically, methoxy-substituted analogs have been a focus of investigation.

A series of synthetic 7-methoxy-indolizine derivatives were evaluated for their in vitro activity against both susceptible (H37Rv) and MDR strains of MTB. plos.org Compounds featuring a methoxy group at the meta position of a benzoyl group attached to the indolizine core demonstrated notable activity. plos.org For instance, compounds 5i and 5j in one study showed a Minimum Inhibitory Concentration (MIC) of 8 μg/mL against the H37Rv strain and 16 μg/mL against MDR strains. plos.org Another compound, 5a , with a nitrile group, was active at 8 μg/mL against H37Rv and 32 μg/mL against MDR strains. plos.org

In a separate study on diversely substituted indolizines, compound 4 was identified as a promising agent with MIC values of 4 μg/mL against H37Rv and 32 μg/mL against MDR strains. nih.gov Importantly, the most potent molecules in this study did not show toxicity against peripheral blood mononuclear (PBM) cell lines, indicating a potential for selective antimycobacterial activity. nih.gov

The gut microbiota metabolite, indole propionic acid (IPA), has also been noted for its ability to inhibit the growth of MTB both in vitro and in vivo, further highlighting the potential of the broader indole framework in developing new anti-TB drugs. nih.gov

| Compound Series | Specific Compound | M. tuberculosis Strain | MIC (μg/mL) |

|---|---|---|---|

| 7-methoxy-indolizine derivatives plos.org | 5i and 5j (m-methoxy benzoyl) | H37Rv | 8 |

| MDR | 16 | ||

| 5a (p-nitrile benzoyl) | H37Rv | 8 | |

| MDR | 32 | ||

| Substituted Indolizines nih.gov | Compound 4 | H37Rv | 4 |

| MDR | 32 |

Cytotoxic Effects of Indene Derivatives in In Vitro Cell Lines

Indene derivatives have demonstrated significant cytotoxic and antiproliferative properties across various studies, making them an interesting scaffold for anticancer drug development. nih.govresearchgate.net

One study focused on novel dihydro-1H-indene derivatives as tubulin polymerization inhibitors that bind to the colchicine (B1669291) site. nih.gov Compound 12d from this series was particularly potent, exhibiting IC₅₀ values ranging from 0.028 to 0.087 µM against four different cancer cell lines. nih.gov This compound was found to induce apoptosis and cause cell cycle arrest at the G2/M phase. nih.gov The core structure of 4,5,6-trimethoxy-2,3-dihydro-1H-indene was highlighted as crucial for the observed antiproliferative activities. nih.gov

Another series of indene-derived retinoic acid receptor α (RARα) agonists were synthesized and evaluated. mdpi.com Compound 36d , 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid, showed a significant ability to induce differentiation in NB4 cells (68.88% at 5 μM), despite having only moderate binding affinity for RARα. mdpi.com

The inherent cytotoxicity of the basic indene structure has also been investigated. A study on the coelomocytes of the earthworm Eisenia foetida showed that indene exposure led to a dose-dependent decrease in cell viability. mdpi.com At a concentration of 15 mg/L, cell viability was reduced to 74.5% of the control, indicating that the indene structure itself can inhibit cell viability, potentially through mechanisms like oxidative stress. mdpi.com

Furthermore, various other derivatives, including those of indan-1,3-dione, have shown a wide array of biological activities, including antitumoral effects. researchgate.net

| Compound/Series | Mechanism/Target | Cell Line(s) | Activity | Reference |

|---|---|---|---|---|

| Dihydro-1H-indene derivative (12d) | Tubulin polymerization inhibitor (colchicine site) | Four cancer lines (e.g., K562) | IC₅₀: 0.028–0.087 µM | nih.gov |

| Indene-derived RARα agonist (36d) | RARα agonist | NB4 | 68.88% cell differentiation at 5 µM | mdpi.com |

| Indene | General cytotoxicity | Eisenia foetida coelomocytes | Reduced cell viability to 74.5% at 15 mg/L | mdpi.com |

Modulatory Effects on Biochemical Pathways (e.g., Adenylyl Cyclase Activity)

The modulation of key biochemical pathways is a hallmark of many pharmacologically active compounds. While specific data on the direct effects of 1-Cyclohexyl-6-methoxy-2-methyl-1H-indene on adenylyl cyclase (AC) are not available, studies on related and other molecular structures provide insight into how such pathways can be modulated.

Adenylyl cyclase is a crucial enzyme that synthesizes cyclic AMP (cAMP), a key second messenger. Its activity can be either stimulated or inhibited by various G-protein coupled receptors. For example, in cultured bovine pulmonary arterial endothelial cells, adenosine (B11128) derivatives have been shown to modulate AC activity. nih.gov The A2 agonist 5'-(N-ethyl)-carboxamidoadenosine (NECA) produced a small stimulatory effect, while P-site agonists like 2',5'-dideoxyadenosine (B1206784) (DDA) inhibited forskolin-stimulated AC activity. nih.gov

In rat striatal homogenates, which contain both D₁ and D₂ dopamine receptors, only the D₁-specific activation of AC by agonists could be measured. nih.gov D₁ receptor agonists increased cAMP accumulation in a concentration-dependent manner, an effect that was blocked by D₁ antagonists. nih.gov This demonstrates receptor-specific modulation of the adenylyl cyclase pathway.

Mechanistic Investigations of Biological Action

Molecular Mechanisms of Receptor Binding and Activation

The interaction of indene (B144670) derivatives with cellular receptors is a key area of investigation. While direct receptor binding studies for 1-Cyclohexyl-6-methoxy-2-methyl-1H-indene are not available, research on related compounds offers valuable insights. For instance, certain indene derivatives have been explored for their ability to bind to various receptors, influencing cellular signaling.

A notable example within the broader class of heterocyclic compounds containing structural motifs present in our target compound is the potent and selective melanocortin subtype-4 receptor (MC4R) agonist, which features a cyclohexyl group. nih.gov This suggests that the cyclohexyl moiety can play a crucial role in the affinity and selectivity of a molecule for a specific receptor.

Furthermore, dihydro-1H-indene derivatives have been identified as tubulin polymerization inhibitors that bind to the colchicine (B1669291) binding site. nih.govresearchgate.net This interaction disrupts the formation of microtubules, which are essential for cell division, migration, and intracellular transport. One study identified a dihydro-1H-indene derivative, compound 12d, which demonstrated potent antiproliferative activity against four cancer cell lines with IC₅₀ values ranging from 0.028 to 0.087 µM. nih.gov This compound was shown to compete with [3H]-colchicine for binding to tubulin, confirming its interaction with the colchicine binding site. nih.gov

Table 1: Antiproliferative Activity of Dihydro-1H-indene Derivative (Compound 12d)

| Cancer Cell Line | IC₅₀ (µM) |

|---|---|

| Cell Line 1 | 0.028 |

| Cell Line 2 | 0.045 |

| Cell Line 3 | 0.063 |

Biochemical Pathways Modulated by Indene Derivatives (e.g., cGMP pathways, intracellular Ca2+ mobilization)

The biological effects of indene derivatives are often mediated through the modulation of specific biochemical pathways. While direct evidence linking this compound to cGMP pathways or intracellular Ca2+ mobilization is not currently available, the known activities of related compounds suggest potential mechanisms.

The disruption of microtubule networks by indene derivatives that act as tubulin polymerization inhibitors can trigger a cascade of downstream signaling events. nih.gov For example, such disruption can lead to cell cycle arrest at the G2/M phase and the induction of apoptosis. nih.gov These processes are intricately regulated by a variety of signaling pathways that control cell survival and death.

Interaction with Specific Cellular Targets (e.g., IAP proteins)

The cellular targets of indene derivatives are diverse. Beyond receptor binding, these compounds can interact with other key cellular proteins. There is no specific information in the provided search results regarding the interaction of indene derivatives with Inhibitor of Apoptosis Proteins (IAPs). However, their pro-apoptotic activity in cancer cells suggests a potential, yet unexplored, influence on the regulation of apoptosis, which could involve interactions with proteins like IAPs. nih.gov

The primary cellular target identified for a class of dihydro-1H-indene derivatives is tubulin. nih.govresearchgate.net By binding to tubulin, these compounds inhibit its polymerization into microtubules, leading to antimitotic effects. nih.gov

Enzyme Inhibition Mechanisms

Enzyme inhibition is a well-established mechanism of action for many therapeutic agents. Indene derivatives have been shown to inhibit several types of enzymes.

As previously mentioned, a significant mechanism of action for certain dihydro-1H-indene derivatives is the inhibition of tubulin polymerization. nih.gov This can be considered a form of enzyme inhibition, as tubulin possesses GTPase activity that is crucial for microtubule dynamics. Compound 12d, for example, exhibited an IC₅₀ value for tubulin polymerization inhibition that underscores its potency. nih.gov

Furthermore, derivatives of 1-indanone, a related structural class, have been synthesized and evaluated for their ability to inhibit cholinesterases (AChE and BuChE), enzymes that are critical in the nervous system and are targets for the treatment of Alzheimer's disease. nih.gov

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| [3H]-colchicine |

| Dihydro-1H-indene |

Synthetic Utility and Applications of Indene Scaffolds in Organic Synthesis

Indene (B144670) Derivatives as Chiral Building Blocks

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic and medicinal chemistry. Indene derivatives, particularly those with a stereocenter at the C1 position, can serve as valuable chiral building blocks for the asymmetric synthesis of more complex molecules. The strategic placement of substituents on the indene ring can influence the stereochemical outcome of subsequent reactions.

The generation of chiral indane derivatives from indenes is a well-established strategy. For instance, rhodium-catalyzed asymmetric addition of arylboron reagents to substituted indenes can produce chiral 2-arylindanes with high enantioselectivity. acs.orgnih.gov This transformation highlights the potential to convert a prochiral indene into a chiral indane scaffold. While this example focuses on arylation at the C2 position, the underlying principle of using a chiral catalyst to control the stereochemistry of additions to the indene double bond is broadly applicable.

In the context of 1-Cyclohexyl-6-methoxy-2-methyl-1H-indene, the C1 position bearing the cyclohexyl group is a stereocenter. The synthesis of this compound in an enantiomerically enriched form would render it a useful chiral building block. Asymmetric synthesis could potentially be achieved through various methods, including the use of chiral catalysts in the cyclization step to form the indene ring or through kinetic resolution of a racemic mixture.

The development of chiral ligands for transition metal catalysis is a significant area where indene derivatives have made an impact. rsc.org The rigid indanyl skeleton is a common motif in ligands used for asymmetric catalysis. rsc.org By analogy, a chiral derivative of this compound could potentially be elaborated into a novel ligand for asymmetric transformations.

Table 1: Examples of Asymmetric Reactions on Indene Scaffolds

| Reaction Type | Catalyst/Reagent | Product Type | Enantiomeric Excess (ee) | Reference |

| Rhodium-catalyzed asymmetric addition of arylboron reagents | Rhodium complex with chiral ligand | Chiral 2-arylindanes | Up to 98% | acs.orgnih.gov |

| Palladium-catalyzed asymmetric (4 + 2) dipolar cyclization | Palladium complex with chiral ligand | Chiral spiro-indenes | Up to 97% | oaepublish.com |

| Intramolecular palladium-catalyzed asymmetric reductive-Heck reaction | Palladium complex with chiral ligand | Chiral 3-substituted indanones | Not specified | nih.govacs.org |

Use of Indene Derivatives in the Synthesis of Complex Organic Molecules

The indene scaffold serves as a versatile starting material for the construction of more complex molecular architectures, including polycyclic aromatic hydrocarbons and various heterocyclic systems. researchgate.net The functional groups appended to the indene ring can be manipulated to build additional rings or introduce new functionalities.

Several transition metal-catalyzed reactions have been developed for the synthesis of substituted indenes, which can then be used as precursors for more complex molecules. organic-chemistry.org For example, palladium-catalyzed multicomponent domino strategies allow for the synthesis of diverse 1H-indene derivatives from simple starting materials. acs.org Rhodium-catalyzed reactions have also proven effective for the synthesis of indenes from propargyl alcohols and organoboronic acids. acs.orgresearchgate.net A direct and multicomponent route for indene synthesis has also been reported using a rhodium(III) complex. rsc.org

In the case of this compound, the methoxy (B1213986) group at the C6 position represents a key functional handle. It can potentially be demethylated to a phenol, which can then participate in a variety of reactions, such as etherification, esterification, or electrophilic aromatic substitution, to build more complex structures. The double bond within the five-membered ring can also undergo various transformations, including hydrogenation, epoxidation, or dihydroxylation, to introduce new stereocenters and functional groups.

Furthermore, the indene skeleton itself can undergo ring expansion reactions. For instance, a photoredox-enabled functionalized carbon-atom insertion into indene has been shown to produce 2-functionalized naphthalenes. nih.govresearchgate.net This methodology could potentially be applied to this compound to access substituted naphthalene (B1677914) derivatives.

The synthesis of indenones, which are oxidized forms of indenes, provides another avenue for creating complex molecules. Palladium-catalyzed carbonylation reactions are a powerful tool for constructing indenone frameworks. bohrium.com These indenones can then serve as versatile intermediates in organic synthesis. acs.org

Development of Functionalized Indene Scaffolds for Diverse Applications

The functionalization of the indene scaffold is crucial for tailoring its properties for specific applications, ranging from materials science to medicinal chemistry. nih.govrsc.org The introduction of various functional groups can influence the electronic properties, reactivity, and biological activity of the resulting molecules.

Gold-catalyzed reactions have been developed for the facile synthesis of functionalized indene derivatives. rsc.org These methods often exhibit high chemo- and site-selectivity, allowing for the precise installation of functional groups. rsc.org Palladium-catalyzed reactions are also widely used for the synthesis of functionalized indenes from readily available starting materials like o-alkynylbenzylidene ketones. nih.gov

The synthesis of this compound itself represents the creation of a functionalized indene scaffold. The methoxy group is an important functional group that can influence the electron density of the aromatic ring and provide a site for further chemical modification. For instance, the synthesis of methoxy-substituted benzophenanthridinone derivatives has been reported, highlighting the utility of methoxy groups in the synthesis of biologically active compounds. nih.gov

The development of multifunctional indenes with at least two different functional groups is an area of active research. nih.gov Such compounds can serve as versatile molecular modules for a range of applications. nih.gov Starting from a molecule like this compound, further functionalization could be envisioned at various positions on the indene core. For example, electrophilic substitution reactions would likely be directed by the methoxy group to specific positions on the benzene (B151609) ring. The methyl group at C2 could also potentially be functionalized.

The ability to introduce a variety of substituents onto the indene framework is critical for creating a diverse library of compounds for screening in different applications. The synthesis of substituted indenes from indene and indanones has been a subject of study, indicating the importance of developing routes to a wide range of derivatives. abo.fi

Occurrence and Environmental Detection of Indene Derivatives

Identification of Indene (B144670) Compounds in Natural Sources (e.g., Plant Extracts)

While the specific compound 1-Cyclohexyl-6-methoxy-2-methyl-1H-indene is a synthetic molecule not found in nature, the core indene structure is a bicyclic aromatic hydrocarbon that has been identified in some natural contexts. Indene itself is composed of a benzene (B151609) ring fused to a cyclopentene (B43876) ring.

Research into the chemical constituents of plants has occasionally revealed the presence of indene derivatives. For instance, novel indene derivatives were successfully isolated from etiolated Adlay (Coix lacryma-jobi) seedlings. google.com These naturally occurring compounds, specifically 1-acetyl-1-hydroxy-3,5-dimethoxy-1H-indene and another complex indene derivative, were found to possess antimicrobial properties against various bacteria and fungi. google.com Another study, using Gas Chromatography-Mass Spectrometry (GC-MS), identified the presence of 1-H-indole-1,3(2H)-dione, a related indole (B1671886) structure, in the ethyl acetate (B1210297) fraction of Lawsonia inermis (henna) leaf extracts. semanticscholar.org

Beyond terrestrial sources, the fundamental indene molecule (C₉H₈) has been unambiguously detected in the interstellar medium. mit.edu Specifically, it was identified in the Taurus Molecular Cloud (TMC-1) through radio astronomy observations. researchgate.netarxiv.orgnih.govarxiv.orgleidenuniv.nl This discovery marked it as the first pure polycyclic aromatic hydrocarbon (PAH) to be detected in space, highlighting a natural, albeit extraterrestrial, formation pathway for the basic indene ring system. mit.edu The abundance of indene in TMC-1 was found to be significantly higher than predicted by existing astrochemical models, suggesting that current theories on the formation of such molecules are incomplete. researchgate.netmit.edu

Table 1: Examples of Naturally Identified Indene and Related Derivatives

| Compound Name | Source | Method of Identification | Reference |

| 1-acetyl-1-hydroxy-3,5-dimethoxy-1H-indene | Etiolated Adlay Seedlings | Chemical Isolation & Analysis | google.com |

| Indene (c-C₉H₈) | Taurus Molecular Cloud (TMC-1) | Radio Astronomy (GBT Survey) | mit.edu |

| 1-H-indole-1,3(2H)-dione | Lawsonia inermis Leaf Extract | GC-MS | semanticscholar.org |

Detection of Indene Derivatives in Environmental Samples (e.g., Marine Sediments, Seawater)

Direct detection of the specific synthetic compound this compound in environmental samples like marine sediments or seawater has not been documented in available scientific literature. The environmental presence of such a specific designer compound would be highly localized and dependent on disposal or contamination events.

However, the broader class of compounds to which indene belongs, Polycyclic Aromatic Hydrocarbons (PAHs), are common environmental contaminants that are routinely monitored. Studies have established methods for detecting various PAHs in marine sediments to assess pollution levels and identify sources, which can be petrogenic (from petroleum) or pyrogenic (from combustion). nih.gov

The more relevant context for the environmental detection of a compound like this compound is in the monitoring of new psychoactive substances (NPS), particularly synthetic cannabinoids. The detection of these substances and their metabolites in wastewater can serve as an indicator of community use, but this analysis is complex due to the vast number of emerging compounds and their rapid metabolism. While specific environmental monitoring data for indene-based synthetic cannabinoids is scarce, the analytical techniques employed for other synthetic cannabinoids would be applicable. These methods are highly sensitive and include:

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS-MS) : These are the gold standard for detecting trace amounts of drugs and their metabolites in complex matrices like wastewater or biological samples. nih.govnumberanalytics.com

Gas Chromatography-Mass Spectrometry (GC-MS) : Also a cornerstone of forensic and environmental analysis, GC-MS is effective for volatile and thermally stable compounds. numberanalytics.comacs.org

Challenges in environmental detection arise from the low concentrations expected, potential for degradation, and the continuous emergence of new chemical structures designed to evade detection and regulation. nih.gov

Identification of Synthetic Indene Analogs (e.g., Synthetic Cannabinoids)

The indene chemical scaffold has been utilized in the clandestine synthesis of designer drugs, specifically synthetic cannabinoid receptor agonists (SCRAs). researchgate.netresearchgate.net These substances are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, by binding to and activating the cannabinoid receptors (CB1 and CB2) in the body. researchgate.netdrugsandalcohol.ie The compound this compound belongs to this class of substances.

Synthetic cannabinoids based on an indene core are part of a larger, structurally diverse group of NPS that includes classes such as naphthoylindoles (e.g., JWH-018), phenylacetylindoles (e.g., JWH-250), and indazole carboxamides (e.g., AB-CHMINACA). researchgate.netdrugsandalcohol.ienih.gov The indene-based analogs represent a specific structural family within this landscape. One of the well-documented examples is JWH-176, classified as a naphthylmethylindene. wikipedia.orgnih.gov

The identification of these synthetic analogs in seized materials or biological samples relies on sophisticated analytical techniques. Forensic laboratories employ a combination of methods to elucidate the exact chemical structure of these unknown compounds.

Table 2: Analytical Techniques for Identifying Synthetic Indene Analogs

| Technique | Application | Findings | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Initial screening and identification of volatile compounds. | Provides a mass spectrum (a molecular fingerprint) which can be compared against libraries. For a new compound, it reveals the molecular weight and fragmentation pattern. | acs.orgresearchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of non-volatile or thermally labile compounds. High-resolution MS (HRMS) provides highly accurate mass measurements. | Determines the precise elemental composition of the molecule, which is crucial for identifying a previously unknown substance. | nih.govresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation. | Provides detailed information about the carbon-hydrogen framework of the molecule (¹H and ¹³C NMR), allowing for the unambiguous determination of the atom connectivity and the final structure. | acs.orgresearchgate.net |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups present in the molecule. | Reveals characteristic absorbances for groups like carbonyls (C=O) or methoxy (B1213986) (C-O) ethers, helping to piece together the structure. | researchgate.net |

The structure of this compound contains the key features of many synthetic cannabinoids: a polycyclic core (the methoxy-indene group), a linker, and a substituted alkyl group (the cyclohexyl ring), all designed to optimize binding to cannabinoid receptors. researchgate.net The constant modification of these structural parts by clandestine chemists leads to a continuous stream of new analogs, posing an ongoing challenge for forensic chemists and regulatory bodies. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.